molecular formula C32H52O3 B14744658 7-Oxolanost-8-en-3-yl acetate CAS No. 2115-48-2

7-Oxolanost-8-en-3-yl acetate

Cat. No.: B14744658
CAS No.: 2115-48-2
M. Wt: 484.8 g/mol
InChI Key: ZFHQSJSZZADTSC-UHFFFAOYSA-N
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Description

7-Oxolanost-8-en-3-yl acetate is a lanostane-type triterpenoid derivative characterized by a tetracyclic structure with an oxo group at position 7, an acetate moiety at position 3, and an unsaturated bond at position 7.

Properties

CAS No.

2115-48-2

Molecular Formula

C32H52O3

Molecular Weight

484.8 g/mol

IUPAC Name

[4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C32H52O3/c1-20(2)11-10-12-21(3)23-13-18-32(9)28-24(14-17-31(23,32)8)30(7)16-15-27(35-22(4)33)29(5,6)26(30)19-25(28)34/h20-21,23,26-27H,10-19H2,1-9H3

InChI Key

ZFHQSJSZZADTSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)OC(=O)C)C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 7-Oxolanost-8-en-3-yl acetate typically involves the acetylation of lanostane derivatives. One common method is the auto-oxidation of lanost-8-en-3β-yl acetate, which leads to the formation of various derivatives, including this compound . The reaction conditions often involve the use of acetic anhydride and a catalyst to facilitate the acetylation process.

Chemical Reactions Analysis

7-Oxolanost-8-en-3-yl acetate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized to form various derivatives, such as 15β-hydroxy-7-oxo-lanostan-3β-yl acetate . Reduction reactions involving zinc and acetic acid can yield different isomers and epimers of the compound . Common reagents used in these reactions include acetic anhydride, zinc dust, and acetyl chloride.

Scientific Research Applications

7-Oxolanost-8-en-3-yl acetate has been studied for its potential applications in various scientific fields. In chemistry, it is used as a precursor for the synthesis of other lanostane derivatives. In biology and medicine, lanostane triterpenoids, including this compound, have shown neurotrophic and immunomodulatory properties . These compounds are being investigated for their potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Additionally, they have applications in the development of mycopharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Oxolanost-8-en-3-yl acetate involves its interaction with various molecular targets and pathways. Lanostane triterpenoids have been shown to stimulate the expression of neurotrophic factors such as nerve growth factor and brain-derived neurotrophic factor . These factors play crucial roles in the central nervous system and are potential therapeutic targets for neurodegenerative diseases. The compound’s immunomodulatory effects are also mediated through its interaction with immune cells and signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol) Source/Application
7-Oxolanost-8-en-3-yl acetate Lanostane triterpenoid 7-oxo, 3-acetate, Δ8 double bond (Inferred) C₃₂H₅₀O₃ ~506.7 (estimated) Natural product research, drug discovery
7-Oxocholesteryl acetate Cholestane steroid 7-oxo, 3-acetate C₂₉H₄₆O₃ 442.7 Derived from Cliona copiosa; biochemical studies
8-O-Acetylshanzhiside methyl ester Iridoid glycoside Acetyloxy, methyl ester C₂₀H₂₈O₁₂ 460.4 Pharmacological and cosmetic research
Ethyl 7-oxononanoate Aliphatic ester 7-oxo, ethyl ester C₁₁H₂₀O₃ 200.27 Synthetic precursor, flavor/fragrance

Key Observations:

  • Core Structure: this compound and 7-oxocholesteryl acetate share steroidal/triterpenoid backbones but differ in ring saturation and side-chain configurations. The former belongs to the lanostane family (C₃₀ triterpenoid), while the latter is a cholestane derivative (C₂₇ steroid) .
  • Functional Groups: All compounds feature oxo and ester groups, but their positions vary. For example, 8-O-acetylshanzhiside methyl ester includes a glycosidic bond and methyl ester, making it more polar than the lanostane derivative .
  • Molecular Weight: The lanostane derivative is significantly larger (~506.7 g/mol) compared to ethyl 7-oxononanoate (200.27 g/mol), impacting solubility and bioavailability .

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